Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-
Description
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- (CAS: 5433-70-5; molecular formula: C₁₀H₁₃N₃O₂S₂) is a sulfonamide derivative featuring a benzene ring substituted with an amino group at the para position and a sulfonamide bridge linked to a 4-methyl-4,5-dihydrothiazole moiety . Sulfonamides are historically significant as carbonic anhydrase inhibitors and antimicrobial agents, though the specific applications of this derivative remain understudied in the provided literature. Its structural determination in crystallographic studies may involve tools like the SHELX program suite, widely used for small-molecule refinement .
Properties
CAS No. |
5433-70-5 |
|---|---|
Molecular Formula |
C10H13N3O2S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-amino-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI Key |
VAIIMGALFRVSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- typically involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide derivatives have diverse applications, particularly in the pharmaceutical field, exhibiting antidiabetic, anticancer, and antimicrobial activities .
Scientific Research Applications
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and tested in vivo for antidiabetic activity using a streptozotocin-induced model in rats . Some synthesized compounds showed hypoglycemic activity, suggesting that benzenesulfonamide could serve as a potential antidiabetic agent, similar to sulfonylurea derivatives .
Antidiabetic Evaluation
N-(4-phenylthiazol-2-yl)benzenesulfonamides derivatives displayed considerable biological efficacy compared to glibenclamide, a known antidiabetic agent . The introduction of a 2,5-dichloro group on the phenyl sulfonyl group enhanced the antidiabetic activity of the studied compounds . The presence of any group at the 4-position of the phenylsulfonyl might sterically hinder the effective interaction of studied compounds with their receptor .
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives have demonstrated enzyme inhibition against carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II), with remarkable selectivity for CA IX over CA II . One derivative, 4e , induced apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent by 22-fold compared to the control . The inhibition of CAs in bacteria can interfere with bacterial growth, leading to the evaluation of benzenesulfonamides against antibacterial and anti-biofilm activities .
Other potential applications
Benzenesulfonamide derivatives have been investigated as inhibitors of α-glucosidase and acetylcholinesterase enzymes, suggesting therapeutic potential for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Table of Benzenesulfonamide Derivatives and Their Applications
| Application | Compound Class | Activity/Enzyme Inhibition |
|---|---|---|
| Antidiabetic | N-(4-phenylthiazol-2-yl)benzenesulfonamides | Showed hypoglycemic activity; potential antidiabetic agents |
| Anticancer/Antimicrobial | Benzenesulfonamide derivatives | Enzyme inhibition against CA IX and CA II; induced apoptosis in MDA-MB-231 cells; antibacterial and anti-biofilm activities |
| T2DM and AD therapeutic potential | Sulfonamides having benzodioxane and acetamide moieties | Inhibitors of α-glucosidase and acetylcholinesterase enzymes |
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Key Structural and Functional Differences
Heterocyclic Core :
- The thiazole ring in the target compound contains sulfur, which enhances electronegativity and polarizability compared to the oxygen-containing oxazole and isoxazole analogs. This difference may affect solubility (e.g., thiazole’s lower polarity) and binding affinity in biological systems .
- Isoxazole (in 181695-72-7) differs from oxazole in the position of the oxygen and nitrogen atoms, altering ring electronics and steric accessibility .
The 3-phenylisoxazole group (181695-72-7) adds aromatic bulk, likely increasing lipophilicity and membrane permeability compared to the smaller thiazolyl/oxazolyl analogs .
Electronic Properties: The amino group at the benzene para position is conserved across all compounds, enabling hydrogen-bond donation—a critical feature for interactions with enzymatic active sites. The sulfonamide bridge (-SO₂NH-) provides acidity (pKa ~10), facilitating ionic interactions in physiological environments .
Research Findings and Implications
- Thiazole vs. Oxazole : The sulfur atom in thiazole may improve thiol-mediated binding in enzymes (e.g., carbonic anhydrase), whereas oxazole’s oxygen could favor interactions with metal ions or polar residues .
- Steric and Lipophilic Effects : The 4,5-dimethyloxazole derivative (729-99-7) may exhibit reduced potency in sterically constrained targets compared to the target compound. Conversely, the phenylisoxazole analog (181695-72-7) might show enhanced CNS penetration due to higher lipophilicity .
Biological Activity
Benzenesulfonamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in cardiovascular and anticancer research. This article focuses on the compound Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- , exploring its biological activity through various studies and findings.
- Molecular Formula : C₉H₁₁N₃O₂S₂
- Molecular Weight : 257.33 g/mol
- Density : Approximately 1.6 g/cm³
- Boiling Point : ~479.2 °C at 760 mmHg
- Melting Point : Predicted at 178.40 °C
Research indicates that benzenesulfonamide derivatives may interact with calcium channels, influencing cardiovascular parameters such as perfusion pressure and coronary resistance. A study demonstrated that 4-amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide decreased perfusion pressure in isolated rat heart models, suggesting a potential role in cardiovascular regulation through calcium channel inhibition .
Biological Activity Overview
The biological activities of benzenesulfonamide derivatives, including the compound of interest, can be summarized as follows:
Case Studies and Research Findings
-
Cardiovascular Study :
- A study by Figueroa-Valverde et al. (2023) investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat hearts. The results indicated that 4-amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide significantly reduced both parameters compared to controls .
- Calcium Channel Inhibition :
- Anticancer Activity :
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELXL or similar software) resolves the 3D structure, including bond angles and dihedral angles of the thiazolyl and benzenesulfonamide moieties .
- Spectroscopic Analysis :
What are the primary biological targets of this compound, and how can researchers design assays to evaluate its inhibitory activity?
Advanced Research Question
- Carbonic Anhydrase (CA) Inhibition :
- Assay Design : Use stopped-flow CO₂ hydrase activity assays with 4-nitrophenyl acetate as a substrate. Measure IC₅₀ values at varying pH (6.5–8.5) to assess pH-dependent efficacy .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) identifies interactions between the sulfonamide group and CA active-site zinc ion .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Advanced Research Question
- Source Variability : Differences in bacterial strains or enzyme isoforms (e.g., CA I vs. CA II) may explain discrepancies. Cross-validate using standardized cell lines or recombinant enzymes .
- Assay Conditions : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
- Data Normalization : Express activity relative to positive controls (e.g., acetazolamide for CA inhibition) to enable cross-study comparisons .
What computational strategies are effective for predicting the pharmacokinetic properties of this sulfonamide derivative?
Advanced Research Question
- ADME Prediction : Use QikProp or SwissADME to estimate logP (lipophilicity), Caco-2 permeability, and cytochrome P450 inhibition. The sulfonamide group may reduce blood-brain barrier penetration due to high polarity .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation) using MetaSite or GLORYx .
How does the substitution pattern on the thiazolyl ring influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Methyl Group Impact : The 4-methyl group on the dihydrothiazole ring enhances steric hindrance, potentially reducing off-target interactions .
- Electron-Withdrawing Effects : Substituents like halogens on the benzene ring can increase sulfonamide acidity, improving CA active-site binding .
- Synthetic Modifications : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by bioactivity screening .
What analytical techniques are recommended for detecting degradation products during stability studies?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) using reverse-phase C18 columns and electrospray ionization .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
How can crystallographic data be leveraged to improve the compound’s solubility without compromising activity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
